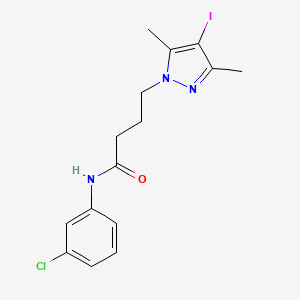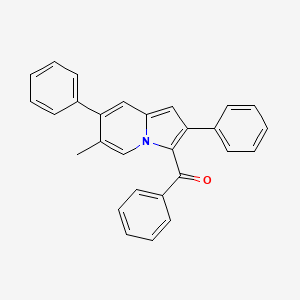
N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Descripción general
Descripción
N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide, also known as CIBP, is a chemical compound that has been widely studied in scientific research for its potential medical applications.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been studied for its potential applications in the treatment of various medical conditions, including pain, inflammation, and cancer. In particular, N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has shown promising results in animal studies as a potential analgesic and anti-inflammatory agent. Additionally, N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have anti-tumor effects in certain types of cancer cells.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is not fully understood, but it is believed to act through the modulation of certain signaling pathways in the body. Specifically, N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to inhibit the activity of a protein called p38 MAPK, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have a variety of biochemical and physiological effects in animal studies. These include a reduction in pain and inflammation, as well as a decrease in tumor growth in certain types of cancer cells. Additionally, N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have antioxidant and neuroprotective effects in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it has shown promising results in a variety of applications, including pain and inflammation relief and cancer treatment. However, one limitation of using N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is in further elucidating its mechanism of action, which could help to optimize its use in various medical applications. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide in human subjects. Finally, there is potential for the development of new derivatives of N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide that may have even greater therapeutic potential.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClIN3O/c1-10-15(17)11(2)20(19-10)8-4-7-14(21)18-13-6-3-5-12(16)9-13/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQUALALABIBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC=C2)Cl)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-furylmethyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330810.png)
![7-(1-adamantyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4330815.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B4330824.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330828.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330841.png)
![1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330844.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330855.png)
![1-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330857.png)
![7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4330867.png)

![2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B4330898.png)
![methyl 2-{[{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4330905.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4330909.png)